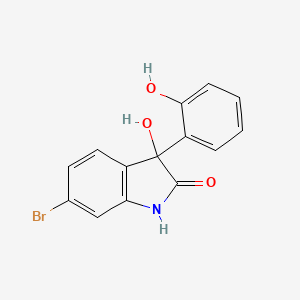

3-(4-Bromophenyl)-3-hydroxypropanenitrile

カタログ番号 B2983618

CAS番号:

65984-59-0

分子量: 226.073

InChIキー: QBIXYALEBZJFSR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

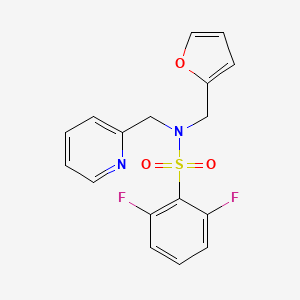

3-(4-Bromophenyl)-3-hydroxypropanenitrile (BHPN) is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BHPN is a chiral compound with the chemical formula C10H8BrNO, and it has a molecular weight of 246.08 g/mol.

科学的研究の応用

Synthesis Applications

- 3-(4-Bromophenyl)-3-hydroxypropanenitrile is used in the synthesis of tertiary amino alcohols, which are analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).

- It serves as a key component in multicomponent transformations leading to novel compounds with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

- The compound is used in the synthesis of PI3K/mTOR inhibitors, serving as an important intermediate (Lei et al., 2015).

Antimicrobial Research

- It has been utilized in the design and synthesis of antimicrobial agents, especially in the development of 1,2,3-triazole derivatives showing potent activity against microbial strains (Zhao et al., 2012).

Materials Science

- In materials science, derivatives of this compound are explored for their nonlinear optical properties, contributing to advancements in semiconductor devices (Shkir et al., 2019).

- Its use in the development of conjugated polythiophenes for tuning electronic properties in various applications, including sensors and organic photovoltaics, is also notable (Gohier, Frère, & Roncali, 2013).

Environmental Applications

- It has been studied in the context of biotransformation, particularly in the degradation of bromoxynil, a halogenated aromatic nitrile herbicide, under various anaerobic conditions (Knight, Berman, & Häggblom, 2003).

Catalysis

- The compound is involved in palladium-catalyzed reactions, particularly in the formation of arylated benzolactones, which are important in synthetic organic chemistry (Matsuda, Shigeno, & Murakami, 2008).

Antifungal Research

- It has been evaluated for its activity against yeasts and molds, demonstrating broad-spectrum in vitro antifungal activity, particularly against Aspergillus species (Buchta et al., 2004).

Optical Properties in Polymers

- Research on postfunctionalization of poly(3-hexylthiophene) with this compound derivatives has shown significant influence on the optical and photophysical properties of these polymers (Li, Vamvounis, & Holdcroft, 2002).

特性

IUPAC Name |

3-(4-bromophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXYALEBZJFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A suspension of 4-bromobenzoylacetonitrile (500 mg) in ethanol (5 mL) and acetic acid (300 μL) was heated with sodium cyanoborohydride (280 mg) using an 80° C. hot plate for 2 hours. After cooling to ambient temperature, the mixture was diluted with water and concentrated to a syrup, which was diluted with ethyl acetate and washed with water, sat. NaHCO3, and brine. The extract was dried with mgSO4, filtered, and evaporated to provide 510 mg of a cloudy oil, which was filtered through silica gel using 1:1 ethyl acetate/hexane to provide the product (496 mg) as a thick oil.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

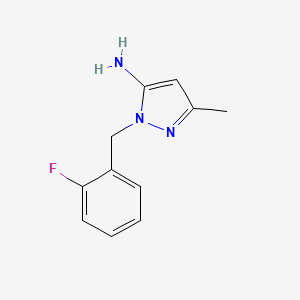

![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2983538.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)